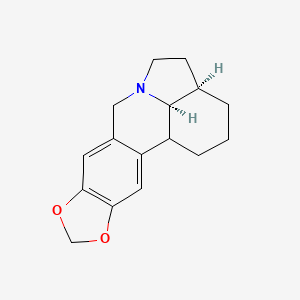

(+/-)-gamma-Lycorane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+/-)-gamma-Lycorane is an alkaloid.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

The synthesis of (+/-)-gamma-Lycorane has been a topic of considerable research interest. Several methods have been developed to produce this compound, showcasing its importance in the field of synthetic organic chemistry.

1.1. Total Synthesis Approaches

- Intramolecular Friedel-Crafts Reaction : A significant method involves the use of N-tosylpyrrole as a key building block, employing both intermolecular and intramolecular Friedel-Crafts reactions alongside diastereoselective hydrogenation processes to achieve total synthesis .

- Radical Cyclization : Another notable synthetic route employs a radical cyclization strategy leading to an isoquinolone nucleus as a central feature, demonstrating the versatility of gamma-lycorane as a synthetic target .

- Electrocyclic Ring Closure : Recent methodologies have utilized electrocyclic ring closures of divinylpyrrolines for the synthesis of gamma-lycorane, indicating its utility in developing complex natural products .

Biological Activities

Research has indicated that gamma-lycorane may exhibit several biological activities, although it is primarily recognized for being a degradation product of lycorine.

2.1. Antiviral and Antineoplastic Properties

Gamma-lycorane and its derivatives have been studied for their potential antiviral and anticancer activities. Members of the Amaryllidaceae family, including gamma-lycorane, have shown promise in inhibiting tumor growth and viral replication .

2.2. Insect Antifeedant Activity

Studies suggest that gamma-lycorane possesses insect antifeedant properties, making it a candidate for agricultural applications in pest control .

2.3. Plant Growth Regulation

This compound has also been implicated in plant growth inhibition, which could be beneficial in controlling unwanted plant species or enhancing crop management strategies .

Therapeutic Potential

While direct therapeutic applications of gamma-lycorane are still under investigation, its structural relatives within the Amaryllidaceae family have been extensively studied for pharmacological effects.

3.1. Network Pharmacology Insights

Recent network pharmacology analyses suggest that compounds related to gamma-lycorane may interact with multiple biological targets, indicating potential for broader therapeutic applications .

3.2. Structure-Activity Relationship Studies

Understanding the structure-activity relationships of gamma-lycorane could lead to the development of novel drugs with enhanced efficacy against diseases such as cancer or viral infections .

Data Table: Summary of Synthetic Approaches

Case Studies Highlighting Biological Activities

- Antiviral Activity : Research indicates potential efficacy against viral pathogens through inhibition mechanisms.

- Antineoplastic Effects : Studies show that derivatives exhibit tumor growth inhibition in vitro.

- Insect Antifeedant Activity : Demonstrated effectiveness in deterring pest feeding behaviors.

Propiedades

Fórmula molecular |

C16H19NO2 |

|---|---|

Peso molecular |

257.33 g/mol |

Nombre IUPAC |

(15R,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene |

InChI |

InChI=1S/C16H19NO2/c1-2-10-4-5-17-8-11-6-14-15(19-9-18-14)7-13(11)12(3-1)16(10)17/h6-7,10,12,16H,1-5,8-9H2/t10-,12?,16+/m1/s1 |

Clave InChI |

UPCSAMZZCYKRAB-BKSIRQEFSA-N |

SMILES |

C1CC2CCN3C2C(C1)C4=CC5=C(C=C4C3)OCO5 |

SMILES isomérico |

C1C[C@@H]2CCN3[C@@H]2C(C1)C4=CC5=C(C=C4C3)OCO5 |

SMILES canónico |

C1CC2CCN3C2C(C1)C4=CC5=C(C=C4C3)OCO5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.